molecular formula C13H21N5O4 B12793934 7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione CAS No. 119256-85-8

7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione

Cat. No.: B12793934
CAS No.: 119256-85-8
M. Wt: 311.34 g/mol
InChI Key: GPEWINMGNPPOCM-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:

    Alkylation: Introduction of alkyl groups to the purine ring.

    Hydroxylation: Addition of hydroxyl groups under controlled conditions.

    Amination: Introduction of amino groups using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, similar in structure to caffeine.

    Xanthine: A precursor to both caffeine and theobromine.

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other purine derivatives.

This detailed article provides a comprehensive overview of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

119256-85-8

Molecular Formula

C13H21N5O4

Molecular Weight

311.34 g/mol

IUPAC Name

8-(1-hydroxybutan-2-ylamino)-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H21N5O4/c1-4-8(7-20)14-12-15-10-9(18(12)5-6-19)11(21)17(3)13(22)16(10)2/h8,19-20H,4-7H2,1-3H3,(H,14,15)

InChI Key

GPEWINMGNPPOCM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NC2=C(N1CCO)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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